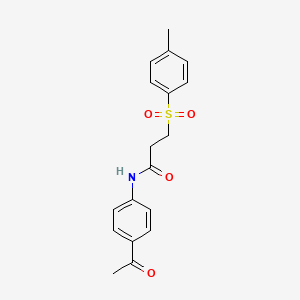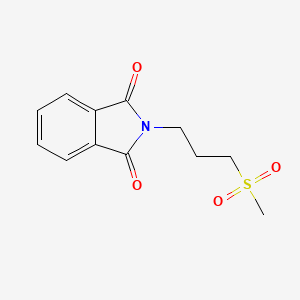
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-bromo-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. Isoxazole derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
Isoxazole derivatives can be synthesized through various methods, including cycloaddition reactions. For instance, the synthesis of 3-carboxyisoxazole compounds involves the cycloaddition of carbethoxyformonitrile oxide to appropriate precursors with subsequent elimination and hydrolysis steps . Similarly, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides are prepared from isoxazole-4-carboxylic acid and substituted benzylamines . Although the specific synthesis of "N-(4-bromo-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using spectroscopic techniques such as NMR and MS, as well as X-ray crystallography . The crystal packing is often stabilized by hydrogen bonds and other non-covalent interactions, such as C–H⋯O and C–H⋯π contacts . These interactions are crucial in determining the solid-state structure and properties of the compounds.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including ring-opening, which can significantly alter their biological activity. For example, an isoxazole ring-opening product was found to inhibit the activity of a specific enzyme, demonstrating the importance of chemical transformations in modulating biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives, such as solubility, acidity, and basicity, can be influenced by substituents on the isoxazole ring. For instance, isoxazol-5-ones exhibit acidities comparable to carboxylic acids, and their basicities can be quantified . These properties are essential for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion.
Applications De Recherche Scientifique
Antitumor Activity
Research has indicated that isoxazoline derivatives, including compounds structurally related to N-(4-bromo-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide, have been explored for their antitumor properties. Isoxazolines are recognized for their nitrogen and oxygen-containing heterocycles, belonging to the azoles family, which have significant relevance in medicinal chemistry as anticancer agents. The exploration of natural sources for isoxazoline derivatives and their synthetic pathways underscores their potential as anticancer agents. Structural-activity relationship studies have further elucidated the influence of stereochemical aspects on their anticancer activity, suggesting the utility of such compounds in the development of novel anticancer drugs (Kaur, Kumar, Sharma, & Gupta, 2014).
Radical Cyclization in Organic Synthesis
The control over the regiochemistry of radical cyclizations represents a critical aspect of synthetic organic chemistry, particularly in the construction of carbo- and heterocyclic compounds. Studies on radical cyclizations have shown that reaction temperature and the nature of radical precursors can significantly influence the outcome of cyclizations. This research area is crucial for the synthesis of natural products and physiologically active compounds, where compounds like N-(4-bromo-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide could play a role in the development of new synthetic methodologies (Ishibashi & Tamura, 2004).
Pharmacological Profile Improvement
Phenylpiracetam, a pyrrolidin-2-one derivative, and its structural analogs have been the focus of research due to their CNS activity, including memory facilitation and cognitive function improvement. The stereochemistry of phenylpiracetam and its methyl derivative has been explored for improving pharmacological profiles, highlighting the significance of enantiomerically pure compounds in enhancing biological activity. This research underscores the importance of stereochemistry in the development of effective pharmacological agents, where compounds like N-(4-bromo-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide could contribute to the rational design of new drugs (Veinberg et al., 2015).
Propriétés
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O3/c18-10-5-6-14(21-17(23)15-7-8-20-24-15)12(9-10)16(22)11-3-1-2-4-13(11)19/h1-9H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIRYAOSDCTYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=NO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553228.png)

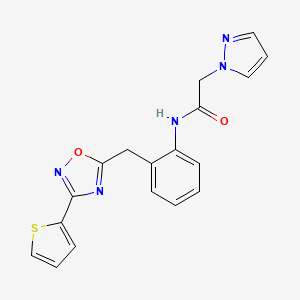




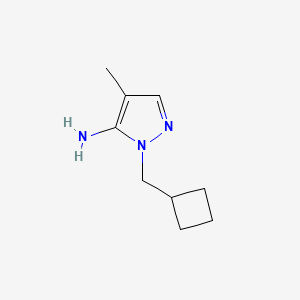
![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2553244.png)
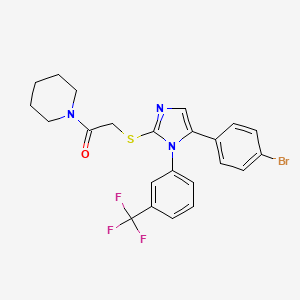
![[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol](/img/structure/B2553246.png)

